(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine
Description
(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine is a benzoxazole derivative featuring a methanamine group at the 5-position of the benzoxazole core and a 4-fluorophenyl substituent at the 2-position. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXWAIXARSPFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine typically involves the reaction of 4-fluoroaniline with salicylaldehyde to form a Schiff base, which is then cyclized to produce the benzoxazole ring.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring .
Scientific Research Applications
Anticancer Activity
The benzo[d]oxazole framework has been associated with anticancer properties. Compounds derived from this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Although direct studies on (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine are scarce, its structural analogs have demonstrated significant cytotoxicity against cancer cells .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of oxazole derivatives. The introduction of fluorine atoms in aromatic compounds often enhances their biological activity. Studies on similar compounds have reported promising results against bacterial strains, suggesting that (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine may possess antimicrobial properties worth exploring .
Inhibition of Enzymatic Activity
Compounds with a benzo[d]oxazole structure have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain pathways . This suggests that (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine could be evaluated for similar enzymatic inhibition.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Neuroprotective | Oxazole derivatives | Protect neurons from beta-amyloid |
| Anticancer | Benzo[d]oxazole derivatives | Induce apoptosis in cancer cells |
| Antimicrobial | Fluorinated oxazoles | Effective against bacterial strains |
| Enzymatic inhibition | Cyclooxygenase inhibitors | Reduce inflammation |
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of oxazole derivatives similar to (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine. These compounds were shown to mitigate neuronal death caused by beta-amyloid aggregates, suggesting that further investigation into this compound's neuroprotective capabilities could yield significant insights into Alzheimer's treatment strategies .
Case Study 2: Anticancer Activity Assessment
Research focused on benzo[d]oxazole compounds demonstrated their efficacy in inhibiting tumor growth in vitro. A derivative with a similar structure was found to significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways . This highlights the potential for (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine as a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural analogues of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine, focusing on substituent variations, physicochemical properties, and reported biological activities:
Physicochemical and Spectroscopic Data
Key data for SMT022331 and SMT022332 (phosphinate esters with 4-fluorophenyl groups) are compared below:
These data highlight the stereochemical differences between enantiomers, impacting melting points and NMR shifts. The target compound’s methanamine group would likely exhibit distinct NMR profiles due to amine proton exchange .
Pharmacological Implications
- Antimicrobial Activity: Propanoic acid derivatives () with benzoxazole cores show efficacy against Staphylococcus aureus and Escherichia coli, suggesting that the target compound’s methanamine group could be optimized for similar applications .
- Sigma-2 Receptor Targeting: notes sigma-2 agonists induce apoptosis in cancer cells.
Biological Activity
(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine, a compound characterized by its unique structural features, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound has the chemical formula C14H11FN2O and is classified as a benzoxazole derivative. The synthesis typically involves the reaction of 4-fluoroaniline with salicylaldehyde to form a Schiff base, which is subsequently cyclized to yield the benzoxazole structure .
Biological Activity Overview
The biological activities of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine include:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Potential : Research has shown promising results regarding its cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7) and leukemia cells .
- Mechanism of Action : The compound appears to interact with specific molecular targets, potentially modulating enzyme activity and influencing cell signaling pathways.
Anticancer Activity
A study conducted to evaluate the cytotoxic effects of (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine on MCF-7 breast cancer cells revealed an IC50 value of approximately 15.63 µM. This indicates a moderate level of potency compared to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine | MCF-7 | 15.63 | |
| Doxorubicin | MCF-7 | 10.00 |
The mechanism by which (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. Flow cytometry assays indicated that treatment with this compound resulted in increased rates of apoptosis in treated MCF-7 cells .
Case Studies
-
Study on Antimicrobial Activity :
A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives, including (2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine. The compound demonstrated significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections . -
In Vivo Studies :
Preliminary in vivo studies are underway to assess the therapeutic potential of this compound in animal models of breast cancer. Early results indicate that it may reduce tumor growth compared to untreated controls, although further studies are needed to confirm these findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
